(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
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Overview
Description
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is a chiral amine compound with a unique structure that includes an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives .
Scientific Research Applications
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-(2,3-Dihydro-1H-inden-1-yl)ethanamine: A structurally related compound with a shorter carbon chain.
1-(2,3-Dihydro-1H-inden-1-yl)propan-2-amine: A positional isomer with different chemical and biological properties .
Uniqueness
(2R)-2-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1H-inden-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(8-13)11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8,13H2,1H3/t9-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLEOCCERETGV-FTNKSUMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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